molecular formula C22H25N3O4 B2730155 4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537679-98-4

4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2730155
CAS RN: 537679-98-4
M. Wt: 395.459
InChI Key: FSCTWRJZVRNIFR-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has various substituents attached to it, including 3,4-dimethoxyphenyl, 2,5-dimethylphenyl, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate pyrimidine base. The various substituents would then be added through a series of reactions, possibly including nucleophilic substitution, acylation, and methylation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring forms the core of the molecule, with the various substituents attached at different positions .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the carboxamide group could make it a candidate for reactions such as hydrolysis, while the aromatic rings could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of solubility, melting point, and boiling point would be influenced by the presence and position of the various substituents .

Scientific Research Applications

Safety and Hazards

Without specific data, it’s hard to provide accurate information about the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk .

Future Directions

The study of pyrimidine derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. This particular compound, with its complex structure and variety of functional groups, could be a candidate for further study .

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-12-6-7-13(2)16(10-12)24-21(26)19-14(3)23-22(27)25-20(19)15-8-9-17(28-4)18(11-15)29-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCTWRJZVRNIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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